molecular formula C15H19NO5 B8196246 rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate

Cat. No.: B8196246
M. Wt: 293.31 g/mol
InChI Key: CAMFPFKIQZDXSD-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate ( 2386461-85-2) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and organic synthesis research. This compound, with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol, features a defined stereochemistry at the 3 and 4 positions of the pyrrolidine ring . The molecule is protected by both a benzyl (Cbz) ester and a methyl ester, alongside a methoxy functional group, making it a versatile chiral building block or intermediate for the synthesis of more complex, biologically active molecules . It is particularly valuable in the research and development of pharmaceutical compounds, where its structure can be utilized to explore structure-activity relationships or as a precursor for the preparation of pyrrolidine-based scaffolds . Researchers employ this compound strictly for laboratory investigations. It is supplied with a minimum purity of 95% and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S,4R)-4-methoxypyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-19-13-9-16(8-12(13)14(17)20-2)15(18)21-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFPFKIQZDXSD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The introduction of benzyl, methyl, and methoxy groups is achieved through selective functionalization reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula MW Purity/Physical Properties Key Features
rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate (Target) Pyrrolidine 1-Benzyl, 3-methyl ester, 4-methoxy C₁₅H₁₉NO₅ 293.32 95% (BLDpharm) Methoxy enhances lipophilicity; benzyl ester aids in prodrug strategies.
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) Pyrrolidine 1-Benzyl, 3-methyl ester C₁₄H₁₇NO₄ 263.29 N/A Lacks 4-methoxy, increasing flexibility and reducing steric hindrance .
(3R,4S)-rel-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate Pyrrolidine 1-tert-Butyl, 3-ethyl ester, 4-methyl C₁₄H₂₅NO₄ 271.35 N/A tert-Butyl group improves hydrolytic stability; ethyl ester alters solubility .
1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyrrolidine 1-tert-Butyl, 3-methyl ester, 4-(2-chloro-4-iodopyridin-3-yl) C₁₆H₂₀ClIN₂O₄ 466.70 95% (Combi-Blocks) Halogenated pyridine substituent increases MW and potential bioactivity.
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate Piperidine 1-Benzyl ester, 3-methyl, 4-hydroxy C₁₄H₁₉NO₃ 249.31 Density: 1.171 g/cm³ Piperidine core reduces ring strain; hydroxyl enables H-bonding .

Research Implications

  • Drug Design : The methoxy group in the target compound enhances blood-brain barrier penetration relative to polar hydroxy analogs .
  • Chemical Libraries : Suppliers like Combi-Blocks and BLDpharm highlight its utility in high-throughput screening for kinase inhibitors or GPCR modulators .

Biological Activity

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate (CAS No. 2386461-85-2) is a chiral compound with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by a pyrrolidine ring with two carboxylate groups and a methoxy group. The stereochemistry at the 3 and 4 positions is critical for its biological activity.

Research indicates that compounds similar to rel-(3S,4R)-1-benzyl derivatives exhibit various biological activities due to their ability to interact with specific biological targets:

  • Antioxidant Properties : Pyrrolidine derivatives have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress .
  • Anticancer Activity : Some studies suggest that related compounds may induce apoptosis in cancer cells through pathways involving p53 and Fas signaling .
  • Antimicrobial Effects : The structural features of these compounds may contribute to their antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Research

A study investigating derivatives of pyrrolidine compounds demonstrated that certain structural modifications could enhance their efficacy against cancer cell lines. For instance, compounds with specific substitutions on the benzyl group showed improved cytotoxic effects against gastric cancer cells, indicating potential for further development as anticancer agents .

Antimicrobial Studies

In another investigation, the synthesis of pyrrolidine derivatives led to the discovery of compounds that exhibited significant antibacterial activity against multi-drug resistant strains. These findings suggest that rel-(3S,4R)-1-benzyl derivatives could serve as lead compounds for developing new antibiotics .

Data Table: Biological Activities

Activity TypeCompound VariantObserved EffectReference
Antioxidantrel-(3S,4R)-1-BenzylReduces oxidative stress in cells
AnticancerModified Benzyl DerivativeInduces apoptosis in gastric cancer
AntimicrobialPyrrolidine DerivativeEffective against resistant bacteria

Q & A

Q. What are the critical steps and optimization strategies for synthesizing rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate?

The synthesis involves multi-step organic reactions, including:

  • Protection of functional groups : Tert-butyl or benzyl groups are used to protect reactive sites (e.g., amino or carboxylate groups) during intermediate steps .
  • Stereochemical control : Reaction conditions (temperature, pH, catalysts) are optimized to preserve the desired (3S,4R) configuration. For example, chiral auxiliaries or asymmetric catalysis may be employed .
  • Deprotection and purification : Final steps involve removing protecting groups and using HPLC or column chromatography to isolate the product with ≥95% purity .

Q. How is the stereochemistry and purity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra confirm stereochemistry by analyzing coupling constants and diastereotopic proton splitting patterns .
  • Chiral HPLC : Separates enantiomers to verify enantiomeric excess (ee) and detect impurities .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of this compound?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal reaction conditions .
  • Machine learning : Analyzes experimental datasets to identify correlations between reaction parameters (e.g., solvent polarity, catalyst loading) and yield/stereoselectivity .
  • Microreactor simulations : Models flow dynamics and heat transfer to scale up synthesis while maintaining stereochemical integrity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and time can favor one pathway over another. For example, lower temperatures may stabilize a kinetic product with undesired stereochemistry, requiring re-optimization .
  • Cross-validation with analogs : Compare results to structurally similar compounds (e.g., tert-butyl vs. benzyl-protected derivatives) to identify steric or electronic factors influencing stereoselectivity .
  • In-situ monitoring : Real-time techniques like FTIR or Raman spectroscopy track reaction progress and intermediate formation .

Q. How do structural modifications (e.g., substituent changes) impact biological interactions?

  • Comparative studies : Analogues with altered substituents (e.g., hydroxyl vs. methoxy groups) are tested for binding affinity to targets like enzymes or receptors. For example:
Compound Substituent Biological Activity
rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine4-OCH3_3Higher metabolic stability due to reduced oxidation
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine4-CH3_3, 3-NH2_2Enhanced receptor binding but lower solubility
  • SPR/NMR binding assays : Quantify interactions with biological targets to correlate structure-activity relationships (SAR) .

Q. What advanced techniques are used to study reaction mechanisms involving this compound?

  • Isotope labeling : 18O^{18}\text{O} or deuterium tracing identifies proton transfer steps in catalytic cycles .
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cyclization or esterification reactions .
  • Cryogenic electron microscopy (cryo-EM) : Visualizes transient intermediates in solid-phase synthesis .

Methodological Considerations

  • Scalability : Flow microreactor systems enhance reproducibility and throughput by minimizing batch-to-batch variability .
  • Data contradiction management : Use multivariate statistical analysis (e.g., PCA) to disentangle confounding variables in reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.